molecular formula C13H17N3O4S B13344841 N-(4-Formylpiperazin-1-yl)-N-tosylformamide

N-(4-Formylpiperazin-1-yl)-N-tosylformamide

Katalognummer: B13344841
Molekulargewicht: 311.36 g/mol
InChI-Schlüssel: FUXGEWHXTONPRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Formylpiperazin-1-yl)-N-tosylformamide is a chemical compound that features a piperazine ring substituted with a formyl group and a tosyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formylpiperazin-1-yl)-N-tosylformamide typically involves the reaction of piperazine derivatives with formylating agents and tosylating agents. One common method includes the reaction of 4-formylpiperazine with tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Formylpiperazin-1-yl)-N-tosylformamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-Formylpiperazin-1-yl)-N-tosylformamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-tubercular agents and other therapeutic compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-Formylpiperazin-1-yl)-N-tosylformamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, thereby modulating their activity. The formyl and tosyl groups can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Formylpiperazin-1-yl)-N-benzylformamide: Similar structure but with a benzyl group instead of a tosyl group.

    N-(4-Formylpiperazin-1-yl)-N-methylformamide: Similar structure but with a methyl group instead of a tosyl group.

    N-(4-Formylpiperazin-1-yl)-N-phenylformamide: Similar structure but with a phenyl group instead of a tosyl group.

Uniqueness

N-(4-Formylpiperazin-1-yl)-N-tosylformamide is unique due to the presence of both formyl and tosyl groups, which confer distinct chemical reactivity and potential biological activity. The tosyl group, in particular, enhances the compound’s stability and solubility, making it a valuable intermediate in various synthetic applications .

Eigenschaften

Molekularformel

C13H17N3O4S

Molekulargewicht

311.36 g/mol

IUPAC-Name

N-(4-formylpiperazin-1-yl)-N-(4-methylphenyl)sulfonylformamide

InChI

InChI=1S/C13H17N3O4S/c1-12-2-4-13(5-3-12)21(19,20)16(11-18)15-8-6-14(10-17)7-9-15/h2-5,10-11H,6-9H2,1H3

InChI-Schlüssel

FUXGEWHXTONPRI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C=O)N2CCN(CC2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.